molecular formula C20H23N5O B4042773 3,4-dihydro-1H-isoquinolin-2-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone

3,4-dihydro-1H-isoquinolin-2-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone

Cat. No.: B4042773
M. Wt: 349.4 g/mol
InChI Key: KYRAEGCZGPHKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-1H-isoquinolin-2-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes an isoquinoline core, a pyrazole ring, and an imidazole moiety

Scientific Research Applications

3,4-dihydro-1H-isoquinolin-2-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.

    Biology: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through a Debus-Radziszewski imidazole synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-1H-isoquinolin-2-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride to reduce double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrazole rings, where nucleophiles such as halides or amines replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon with hydrogen gas or sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted imidazole or pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **3,4-dihydro-1H-isoquinolin-2-yl-[5-(imidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone
  • **3,4-dihydro-1H-isoquinolin-2-yl-[5-(2-methylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone
  • **3,4-dihydro-1H-isoquinolin-2-yl-[5-(2-ethylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone

Uniqueness

The uniqueness of 3,4-dihydro-1H-isoquinolin-2-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to its analogs. The presence of the 2-propan-2-ylimidazole moiety, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-14(2)19-21-8-10-24(19)13-17-11-18(23-22-17)20(26)25-9-7-15-5-3-4-6-16(15)12-25/h3-6,8,10-11,14H,7,9,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRAEGCZGPHKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2=CC(=NN2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydro-1H-isoquinolin-2-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone
Reactant of Route 2
Reactant of Route 2
3,4-dihydro-1H-isoquinolin-2-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone
Reactant of Route 3
3,4-dihydro-1H-isoquinolin-2-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone
Reactant of Route 4
3,4-dihydro-1H-isoquinolin-2-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone
Reactant of Route 5
Reactant of Route 5
3,4-dihydro-1H-isoquinolin-2-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone
Reactant of Route 6
3,4-dihydro-1H-isoquinolin-2-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone

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